JWH 412

Description

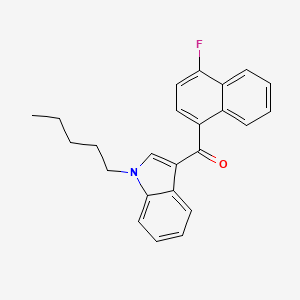

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWMKVHXWFNFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101010001 | |

| Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-59-4 | |

| Record name | JWH 412 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-412 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-412 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCX2678XVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JWH-412: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JWH-412, a synthetic cannabinoid of the naphthoylindole class. It details the historical context of its discovery by the research group of John W. Huffman, outlines the synthetic chemistry principles for its creation, and presents its core pharmacological characteristics. This document is intended to serve as a detailed resource, incorporating experimental protocols and data presented in a clear, structured format to facilitate understanding and further research into this compound and its analogs.

Discovery and Historical Context

JWH-412 emerges from the extensive work of Professor John W. Huffman and his research team at Clemson University. Beginning in the mid-1980s, Huffman's group, with funding from the National Institute on Drug Abuse (NIDA), systematically synthesized hundreds of novel cannabinoid analogs.[1][2] The primary goal of this research was to develop molecular probes to explore the structure and function of the then-newly discovered cannabinoid receptors, CB1 and CB2.[1][3] This extensive body of work, encompassing over 400 compounds, significantly advanced the understanding of the endocannabinoid system.[1][2] The "JWH" prefix, which precedes the numerical designation of these compounds, stands for John W. Huffman.[3]

JWH-412, chemically known as (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a halogenated analog of other well-known JWH compounds, such as JWH-018.[4] The introduction of a fluorine atom at the 4-position of the naphthoyl ring was a strategic modification aimed at exploring the structure-activity relationships (SAR) of these synthetic cannabinoids.

Synthesis of JWH-412

The synthesis of JWH-412, as described in the scientific literature by Huffman and colleagues, follows a two-step process characteristic of the preparation of many naphthoylindoles. The general synthetic pathway involves a Friedel-Crafts acylation followed by N-alkylation, or in the case of a pre-alkylated indole (B1671886), a direct acylation.

General Synthetic Workflow

The synthesis of JWH-412 is achieved through the Friedel-Crafts acylation of 1-pentylindole with 4-fluoro-1-naphthoyl chloride. This approach directly introduces the pentyl chain on the indole nitrogen prior to the acylation step.

Experimental Protocol: Synthesis of JWH-412

The following protocol is a representative procedure for the synthesis of JWH-412 based on established methods for Friedel-Crafts acylation of indoles.

Materials:

-

1-pentylindole

-

4-fluoro-1-naphthoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step 1: Preparation of 4-fluoro-1-naphthoyl chloride

-

To a solution of 4-fluoro-1-naphthoic acid in anhydrous dichloromethane, a catalytic amount of DMF is added.

-

Oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 4-fluoro-1-naphthoyl chloride, which is often used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of 1-pentylindole

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous aluminum chloride (1.1-1.5 equivalents) is suspended in anhydrous dichloromethane and cooled to 0 °C.

-

A solution of 4-fluoro-1-naphthoyl chloride in anhydrous dichloromethane is added dropwise to the cooled suspension.

-

A solution of 1-pentylindole in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Pharmacological Data

JWH-412 is a potent ligand for both the CB1 and CB2 cannabinoid receptors. Its binding affinity has been quantified through in vitro radioligand binding assays.

Receptor Binding Affinities

The key quantitative data for JWH-412's interaction with cannabinoid receptors is its binding affinity, expressed as the inhibition constant (Kᵢ).

| Compound | Receptor | Kᵢ (nM) |

| JWH-412 | CB1 | 7.2 |

| CB2 | 3.2 |

Data sourced from Cayman Chemical, citing Moosmann et al., 2012 and Smith, V.J., 2008.[4]

Experimental Protocol: Cannabinoid Receptor Binding Assay

The determination of Kᵢ values is typically performed using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Non-labeled competitor (the test compound, JWH-412).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to all wells.

-

Competition: Add increasing concentrations of the test compound (JWH-412) to the experimental wells. Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled standard ligand) are also prepared.

-

Incubation: Add a fixed amount of the cell membrane preparation to each well. The plate is then incubated to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways

JWH-412, as a cannabinoid receptor agonist, is expected to initiate intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to a variety of downstream effects. While specific studies detailing the complete signaling profile of JWH-412 are not extensively available in the public domain, the general pathways activated by cannabinoid agonists are well-established.

G-Protein Coupling

Upon agonist binding, CB1 and CB2 receptors primarily couple to inhibitory G-proteins of the Gαi/o family. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist-activated GPCRs, including cannabinoid receptors, can also recruit β-arrestins. This interaction can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK. The relative propensity of a ligand to activate G-protein-dependent versus β-arrestin-dependent pathways is known as "biased agonism." The biased agonism profile of JWH-412 has not been extensively characterized.

Experimental Protocol: β-Arrestin Recruitment Assay

A common method to assess β-arrestin recruitment is a cell-based assay using enzyme fragment complementation.

Principle:

The CB receptor is fused to one fragment of a reporter enzyme, and β-arrestin is fused to the complementary fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence).

Procedure:

-

Cell Culture: Use a cell line stably expressing the CB receptor-enzyme fragment fusion and the β-arrestin-enzyme fragment fusion.

-

Compound Addition: Add varying concentrations of the test compound (JWH-412) to the cells in a multi-well plate.

-

Incubation: Incubate the plate to allow for β-arrestin recruitment.

-

Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value for β-arrestin recruitment.

Conclusion

JWH-412 is a potent synthetic cannabinoid developed as a research tool to probe the endocannabinoid system. Its synthesis is achieved through standard organic chemistry techniques, primarily Friedel-Crafts acylation. Pharmacologically, it exhibits high affinity for both CB1 and CB2 receptors. While its detailed downstream signaling profile requires further elucidation, it is presumed to act as a typical cannabinoid agonist, modulating G-protein and potentially β-arrestin signaling pathways. This technical guide provides a foundational understanding of JWH-412 for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Further investigation into its functional activity and potential for biased agonism will be crucial for a more complete characterization of this compound.

References

- 1. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A bioluminescent and homogeneous assay for monitoring GPCR-mediated cAMP modulation and PDE activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of JWH-412

For Researchers, Scientists, and Drug Development Professionals

Introduction to JWH-412

JWH-412, with the IUPAC name (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It is a positional isomer of AM-2201 and was first identified in herbal mixtures. The presence of a fluorine atom at the 4-position of the naphthyl group is a key structural feature of JWH-412. This substitution has been shown to enhance its binding affinity for the central cannabinoid (CB1) receptor compared to the non-fluorinated parent compound, JWH-018. JWH-412 exhibits Ki values of 7.2 nM and 3.2 nM for the CB1 and peripheral CB2 receptors, respectively, making it a potent cannabinoid agonist. This guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for JWH-412, along with the experimental protocols used for their acquisition and interpretation.

Spectroscopic Data of JWH-412

The structural elucidation of JWH-412 relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a complete, publicly available dataset of assigned chemical shifts and coupling constants for JWH-412 is not readily found in a single source, the following table is a composite based on typical values for similar synthetic cannabinoids and data inferred from various analytical reports.

Table 1: 1H and 13C NMR Spectroscopic Data for JWH-412

| 1H NMR (Proton) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Aromatic Protons | 7.0 - 8.5 | m | - | Indole & Naphthyl rings |

| Indole C2-H | ~7.5 | s | - | Indole ring |

| N-CH2 | ~4.2 | t | ~7.5 | N-pentyl chain |

| N-CH2-CH 2 | ~1.9 | m | - | N-pentyl chain |

| -(CH2)2-CH 2 | ~1.3 | m | - | N-pentyl chain |

| -CH2-CH 3 | ~0.9 | t | ~7.3 | N-pentyl chain |

| 13C NMR (Carbon) | Chemical Shift (δ) ppm | Assignment | ||

| C=O | ~190 | Carbonyl | ||

| Aromatic/Vinylic Carbons | 110 - 140 | Indole & Naphthyl rings | ||

| N-C H2 | ~47 | N-pentyl chain | ||

| N-CH2-C H2 | ~30 | N-pentyl chain | ||

| -(CH2)2-C H2 | ~22 | N-pentyl chain | ||

| -CH2-C H3 | ~14 | N-pentyl chain |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

The IR spectrum of JWH-412 is characterized by absorption bands corresponding to its key functional groups.

Table 2: Characteristic IR Absorption Bands for JWH-412

| Wavenumber (cm-1) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2950-2850 | Strong | C-H stretch | Aliphatic (pentyl chain) |

| ~1620 | Strong | C=O stretch | Ketone |

| ~1590, ~1470 | Medium-Strong | C=C stretch | Aromatic rings |

| ~1250 | Strong | C-N stretch | Indole |

| ~1100 | Strong | C-F stretch | Fluoro-naphthalene |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of JWH-412 results in a characteristic fragmentation pattern that is crucial for its identification.

Table 3: Key Mass Spectral Fragments for JWH-412

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 359 | Moderate | [M]+ (Molecular ion) |

| 173 | High | [C11H6FO]+ (Fluoronaphthoyl cation) |

| 144 | Moderate | [C10H9N]+ (Indole fragment) |

| 130 | Moderate | [C9H8N]+ (Indole fragment after loss of CH2) |

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments used in the characterization of JWH-412.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the JWH-412 molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

A sample of JWH-412 (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) is accurately weighed.

-

The sample is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl3, or deuterated acetone, (CD3)2CO) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

-

The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

-

1H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

13C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 220 ppm) is used to cover the range of carbon chemical shifts. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and longer relaxation times of the 13C nucleus.

-

2D NMR (COSY, HSQC, HMBC): These experiments are often performed to aid in the complete assignment of proton and carbon signals by identifying correlations between nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the JWH-412 molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

A small amount of the solid JWH-412 sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm-1.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of JWH-412 for identification and confirmation.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

Sample Preparation:

-

A dilute solution of JWH-412 is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.

-

Injector: A split/splitless injector is used, typically in splitless mode for trace analysis.

-

Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 150°C, holding for 1 minute, then ramping to 300°C at a rate of 15°C/min and holding for several minutes.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: The mass analyzer is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-550).

-

Data Acquisition: Data is collected in full scan mode to obtain the complete mass spectrum.

Signaling Pathways and Experimental Workflows

The biological effects of JWH-412 are mediated through its interaction with cannabinoid receptors. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the CB1 and CB2 receptors, as well as a typical experimental workflow for the spectroscopic analysis of JWH-412.

Conclusion

The spectroscopic analysis of JWH-412 provides a detailed fingerprint for its unambiguous identification and structural confirmation. The combination of NMR, IR, and MS techniques allows for the complete characterization of the molecule, from its carbon-hydrogen framework and functional groups to its molecular weight and fragmentation behavior. Understanding these spectroscopic properties is essential for researchers in the fields of forensic science, toxicology, and pharmacology who may encounter this potent synthetic cannabinoid. The provided experimental protocols offer a standardized approach for obtaining high-quality data, while the signaling pathway diagrams illustrate the molecular mechanisms through which JWH-412 exerts its biological effects. This comprehensive guide serves as a valuable technical resource for professionals working with JWH-412 and related compounds.

JWH-412 Solubility in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of JWH-412, a synthetic cannabinoid, in common laboratory solvents. The information herein is intended to support research, analytical method development, and drug formulation efforts. This document summarizes available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates the relevant biological signaling pathways.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. The following table summarizes the known solubility of JWH-412 in several common organic solvents.

| Solvent | Solubility (mg/mL) | Notes |

| Dimethylformamide (DMF) | 20 | Data from analytical standard supplier.[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 | Data from analytical standard supplier.[1] |

| Ethanol | 5 | Data from analytical standard supplier.[1] |

| Acetone | Soluble | Qualitative data. Synthetic cannabinoids are generally reported to be soluble in acetone, though a specific quantitative value for JWH-412 is not readily available in the reviewed literature.[2] |

Experimental Protocols

A precise and reproducible method for determining the solubility of a compound is essential for accurate downstream applications. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of JWH-412.

Objective: To determine the saturation solubility of JWH-412 in a given solvent at a specified temperature.

Materials:

-

JWH-412 (crystalline solid, purity ≥98%)

-

Selected solvent (e.g., methanol, ethanol, DMSO, acetone) of appropriate purity

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of JWH-412 solid to a glass vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry with undissolved solid remaining.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To further separate the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of JWH-412.

-

Prepare a calibration curve using accurately weighed standards of JWH-412 to ensure precise quantification.

-

-

Calculation:

-

Calculate the solubility of JWH-412 in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of JWH-412.

Caption: Workflow for determining JWH-412 solubility via the shake-flask method.

JWH-412 Signaling Pathway

JWH-412 exerts its biological effects primarily through its interaction with the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Caption: Simplified signaling cascade following JWH-412 binding to cannabinoid receptors.

References

An In-depth Technical Guide to the Storage Conditions and Long-Term Stability of JWH-412

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and long-term stability of the synthetic cannabinoid JWH-412. Given the limited availability of direct stability data for JWH-412, this document incorporates established principles of pharmaceutical stability testing and data from structurally similar naphthoylindole cannabinoids to offer scientifically grounded recommendations.

Introduction to JWH-412

JWH-412, with the chemical name (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a potent synthetic cannabinoid.[1][2] It is a positional isomer of AM2201 and exhibits high-affinity agonism at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Its prevalence in forensic cases necessitates a thorough understanding of its stability to ensure the integrity of analytical reference standards and to inform on the shelf-life of research materials.

Recommended Storage Conditions

Based on information from commercial suppliers and stability studies of analogous compounds, the following storage conditions are recommended for JWH-412 to ensure its long-term stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower (frozen) | Prevents chemical degradation and microbial growth. Studies on other synthetic cannabinoids show significant degradation at ambient and refrigerated temperatures over time.[1] |

| Humidity | Low humidity (stored with desiccant) | Minimizes the potential for hydrolytic degradation of the methanone (B1245722) linkage. |

| Light Exposure | Protected from light (stored in amber vials or dark) | Prevents photodegradation. The naphthoylindole scaffold contains chromophores that may absorb UV-Vis light, leading to decomposition. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | For solutions, purging with an inert gas can prevent oxidative degradation. For solids, storage in a tightly sealed container is crucial. |

Long-Term Stability Profile

While a definitive long-term stability study for JWH-412 under various International Council for Harmonisation (ICH) conditions is not publicly available, a commercial supplier indicates a stability of at least five years when stored at -20°C as a crystalline solid.[1] However, for solutions, the stability is expected to be lower. The stability of JWH-412 in different solvents has not been formally reported, but based on its solubility, it is often dissolved in organic solvents like methanol (B129727), acetonitrile, DMSO, or DMF.[1] For critical applications, it is recommended to prepare fresh solutions or to conduct periodic re-qualification of stored solutions.

Potential Degradation Pathways

Based on the chemical structure of JWH-412 and degradation studies of related synthetic cannabinoids, the following degradation pathways are plausible under suboptimal storage or stress conditions:

-

Hydrolysis: The ketone linkage is susceptible to hydrolysis, which would cleave the molecule into 4-fluoronaphthalene-1-carboxylic acid and 1-pentyl-1H-indole. This is more likely to occur in the presence of moisture and at non-neutral pH.

-

Oxidation: The indole (B1671886) ring and the pentyl chain are potential sites for oxidation, leading to the formation of various hydroxylated or N-oxide species.

-

Photodegradation: Exposure to UV or visible light could induce photochemical reactions, leading to complex degradation products.

-

Thermal Degradation: At elevated temperatures, as in the case of pyrolysis during smoking, significant degradation is expected, potentially leading to dealkylation and fragmentation of the molecule.

The following diagram illustrates the potential degradation pathways for JWH-412.

Caption: Potential degradation pathways of JWH-412 under various stress conditions.

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the long-term stability of JWH-412 and for identifying its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection, coupled with Mass Spectrometry (MS) for peak identification, is the recommended approach.

Proposed Stability-Indicating HPLC-UV/MS Method

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12-12.1 min: 95-50% B; 12.1-15 min: 50% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| UV Detection | 217 nm and 317 nm |

| MS Detection | Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-600 |

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of JWH-412 and to generate its potential degradation products for method validation.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve JWH-412 in methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve JWH-412 in methanol and add 0.1 M NaOH. Incubate at 60°C for 24 hours. |

| Oxidation | Dissolve JWH-412 in methanol and add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. |

| Photostability | Expose a solution of JWH-412 (in a quartz cuvette) and the solid material to a calibrated light source according to ICH Q1B guidelines. |

| Thermal Stress | Expose the solid JWH-412 to 80°C for 48 hours. |

The workflow for a typical forced degradation study is depicted below.

Caption: Workflow for conducting forced degradation studies on JWH-412.

Cannabinoid Receptor Signaling Pathways

JWH-412 exerts its biological effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade initiated by the activation of these receptors is illustrated below.

Caption: Simplified signaling pathway of CB1 and CB2 receptors upon agonist binding.

Conclusion

Ensuring the stability of JWH-412 is paramount for the accuracy and reproducibility of research and forensic analysis. This technical guide provides a framework for the appropriate storage and handling of JWH-412, based on the best available scientific information. While direct, comprehensive stability data for JWH-412 remains to be published, the recommendations and protocols outlined herein, derived from established guidelines and data on analogous compounds, offer a robust starting point for researchers and drug development professionals. It is strongly recommended that users validate the stability of their own JWH-412 materials under their specific experimental conditions.

References

JWH-412 CAS number 1364933-59-4 information

CAS Number: 1364933-59-4

Chemical Name: (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone

Abstract

JWH-412 is a potent synthetic cannabinoid (SC) that has been identified in various herbal mixtures. As a positional isomer of AM-2201, it exhibits high affinity for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, making it a subject of significant interest in the fields of pharmacology, toxicology, and forensic science. This technical guide provides an in-depth overview of JWH-412, including its chemical properties, pharmacological profile, and analytical methodologies for its detection. Detailed experimental protocols, quantitative data, and visualizations of its signaling pathways are presented to support researchers, scientists, and drug development professionals in their understanding of this compound.

Chemical and Physical Properties

JWH-412 is a naphthoylindole-based synthetic cannabinoid. The introduction of a fluorine atom at the 4-position of the naphthyl moiety distinguishes it from other JWH analogs and contributes to its enhanced binding affinity for cannabinoid receptors.[1]

| Property | Value | Reference |

| CAS Number | 1364933-59-4 | [1] |

| Molecular Formula | C₂₄H₂₂FNO | [1] |

| Molecular Weight | 359.4 g/mol | [1] |

| Formal Name | (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone | [1] |

| Appearance | Crystalline solid | |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml | [1] |

Pharmacology

JWH-412 acts as a potent agonist at both CB1 and CB2 receptors. The substitution of a hydrogen atom with fluorine at the 4-position of the naphthyl group significantly increases its binding affinity to the CB1 receptor when compared to the unsubstituted parent compound, JWH-018.[1]

| Receptor | Kᵢ (nM) | Reference |

| CB1 | 7.2 | [1] |

| CB2 | 3.2 | [1] |

Mechanism of Action & Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), JWH-412 is expected to initiate a cascade of intracellular signaling events. These pathways are primarily mediated by the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Activation of these receptors can also lead to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.

Metabolism

While specific metabolic pathways for JWH-412 have not been extensively detailed in the literature, it is anticipated to undergo metabolism similar to other JWH-series synthetic cannabinoids, such as JWH-018.[2] The primary metabolic routes are expected to involve phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by phase II glucuronidation.

Key metabolic transformations likely include:

-

Hydroxylation: Addition of hydroxyl groups to the pentyl chain and the naphthyl and indole (B1671886) rings.

-

N-dealkylation: Removal of the pentyl chain.

-

Carboxylation: Oxidation of the terminal methyl group of the pentyl chain to a carboxylic acid.

-

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.

In Vivo Effects

Specific in vivo studies on JWH-412 are limited. However, based on its potent agonism at CB1 receptors, it is expected to produce a range of cannabimimetic effects similar to those observed with other potent synthetic cannabinoids like JWH-018. These effects in animal models typically include the "cannabinoid tetrad": hypothermia, catalepsy, analgesia, and locomotor suppression.[3][4] It is important to note that synthetic cannabinoids can also induce more severe adverse effects not typically associated with THC, such as seizures and cardiovascular toxicity.[5]

Experimental Protocols

Synthesis of JWH-412

A general method for the synthesis of JWH-412 involves the Friedel-Crafts acylation of 1-pentylindole with 4-fluoro-1-naphthoyl chloride.[6]

Materials:

-

1-pentylindole

-

4-fluoro-1-naphthoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 1-pentylindole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add anhydrous AlCl₃ portion-wise with stirring.

-

Slowly add a solution of 4-fluoro-1-naphthoyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

-

Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield JWH-412 as a crystalline solid.

-

Confirm the structure and purity using techniques such as NMR and mass spectrometry.

Analytical Methods

GC-MS is a standard technique for the identification and quantification of synthetic cannabinoids in seized materials and biological samples.[7][8][9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless.

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-550.

NMR spectroscopy is crucial for the structural elucidation of synthetic cannabinoids.[7][10]

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz).

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure:

-

Dissolve a small amount of the purified JWH-412 in the appropriate deuterated solvent.

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and confirm the chemical structure.

Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity (Kᵢ) of JWH-412 for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Non-specific binding control (e.g., WIN-55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

Scintillation counter.

Procedure (Brief Overview):

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of JWH-412.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of JWH-412 that inhibits 50% of the specific binding of the radioligand).

-

Determine the Kᵢ value using the Cheng-Prusoff equation.

Conclusion

JWH-412 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its chemical and pharmacological properties make it a compound of significant interest for researchers in various scientific disciplines. The information and protocols provided in this guide are intended to serve as a valuable resource for further investigation into the synthesis, detection, and biological effects of JWH-412. As with all potent psychoactive substances, appropriate safety precautions and ethical considerations should be strictly adhered to during its handling and study.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation and structural characterization of the synthetic cannabinoids JWH-412 and 1-[(5-fluoropentyl)-1H-indol-3yl]-(4-methylnaphthalen-1-yl)methanone using GC-MS, NMR analysis and a flash chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. digitalcommons.molloy.edu [digitalcommons.molloy.edu]

JWH-412: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-412 is a synthetic cannabinoid of the naphthoylindole family, a class of compounds that have been the subject of extensive research due to their high affinity for cannabinoid receptors. This technical guide provides an in-depth overview of the mechanism of action of JWH-412 at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource on the binding affinity, functional activity, and downstream signaling pathways associated with this compound and its structural analogs.

Quantitative Data Summary

The following tables summarize the available quantitative data for JWH-412 and related JWH compounds to facilitate comparative analysis.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of JWH-412

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| JWH-412 | 7.2 | 3.2 | [1][2] |

Table 2: Cannabinoid Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Selected Naphthoylindole Analogs

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) (cAMP Assay) | CB2 EC50 (nM) (cAMP Assay) | Reference |

| JWH-018 | 9.0 | 2.94 | 1.13 | - | [3] |

| JWH-073 | 2.8 x 10² | - | - | - | [4] |

| JWH-081 | 7.5 x 10¹ | - | - | - | [4] |

| JWH-122 | 0.69 | - | - | - | [5] |

| JWH-210 | 0.46 | - | 2.7 x 10¹ | - | [4][5] |

Note: Functional activity data (EC50) for JWH-412 is not currently available in the public domain. The data for JWH-018 is provided as a representative example of a potent naphthoylindole analog.

Core Mechanism of Action at Cannabinoid Receptors

JWH-412, like other synthetic cannabinoids, exerts its effects by acting as an agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[6] The primary mechanism of action involves the activation of inhibitory G proteins (Gi/o).

G Protein-Coupled Signaling

Upon binding of JWH-412 to the CB1 or CB2 receptor, a conformational change is induced in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o subunit and the Gβγ complex then dissociate and modulate the activity of downstream effector proteins.

Downstream Signaling Pathways

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation and regulation of numerous cellular proteins.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of cannabinoid receptors, particularly CB1, can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade. This can occur through both G protein-dependent and independent mechanisms. The primary MAPK pathways implicated include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are crucial for regulating gene expression, cell proliferation, differentiation, and apoptosis. While not specifically demonstrated for JWH-412, other synthetic cannabinoids have been shown to activate these pathways.[7]

β-Arrestin Recruitment: In addition to G protein-mediated signaling, agonist binding to cannabinoid receptors can also promote the recruitment of β-arrestin proteins. β-arrestins play a critical role in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades. The extent to which JWH-412 recruits β-arrestin to CB1 and CB2 receptors has not been explicitly reported. However, this pathway is a key area of investigation for understanding the potential for functional selectivity among cannabinoid receptor agonists.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of synthetic cannabinoids like JWH-412.

Radioligand Binding Assay for Cannabinoid Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK-293 cells stably expressing human CB1 or CB2 receptors

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA)

-

Radioligand (e.g., [3H]CP55,940)

-

Non-labeled competitor (for non-specific binding, e.g., WIN 55,212-2)

-

Test compound (JWH-412)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, resuspend in fresh buffer, and store at -80°C. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of non-labeled competitor).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the functional activity of a test compound by quantifying its ability to inhibit adenylyl cyclase and thus decrease intracellular cAMP levels.

Materials:

-

CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

Test compound (JWH-412)

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

96- or 384-well plates

Procedure:

-

Cell Seeding: Seed cells into the appropriate microplate and culture overnight.

-

Compound Addition: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in each sample from the standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

JWH-412 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its primary mechanism of action is through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. While direct experimental data on the functional activity and downstream signaling pathways of JWH-412 are limited, studies on structurally related naphthoylindoles suggest that it likely acts as a full agonist and may modulate MAPK signaling pathways. Further research is warranted to fully elucidate the functional selectivity and downstream signaling profile of JWH-412, which will be critical for a comprehensive understanding of its pharmacological and toxicological properties. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 2. caymanchem.com [caymanchem.com]

- 3. JWH-018 - Wikipedia [en.wikipedia.org]

- 4. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA | springermedizin.de [springermedizin.de]

- 5. researchgate.net [researchgate.net]

- 6. United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

JWH-412: A Technical Guide to Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of the synthetic cannabinoid JWH-412 for the human cannabinoid receptors type 1 (CB1) and type 2 (CB2). This document includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of key processes and relationships to support research and drug development efforts in the field of cannabinoid science.

Quantitative Binding Affinity of JWH-412

The binding affinity of a compound for a receptor is a critical parameter in pharmacology, indicating the strength of the interaction between the ligand and the receptor. It is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value signifying a higher binding affinity. JWH-412 has been characterized as a high-affinity ligand for both CB1 and CB2 receptors.

JWH-412 exhibits Kᵢ values of 7.2 nM for the CB1 receptor and 3.2 nM for the peripheral CB2 receptor. This demonstrates a slightly higher affinity for the CB2 receptor over the CB1 receptor. The data is summarized in the table below for clear comparison.

| Compound | Receptor | Binding Affinity (Kᵢ) |

| JWH-412 | CB1 | 7.2 nM |

| JWH-412 | CB2 | 3.2 nM |

Experimental Protocols: Radioligand Displacement Assay

The determination of cannabinoid receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound, such as JWH-412, to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials

-

Receptor Source: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, such as [³H]CP-55,940.

-

Test Compound: JWH-412.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C).

-

Deep-well 96-well plates.

-

Scintillation Counter.

-

Cell Harvester.

Procedure

-

Membrane Preparation:

-

Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format in triplicate.

-

Total Binding Wells: Contain the receptor membranes and the radioligand.

-

Non-specific Binding Wells: Contain the receptor membranes, the radioligand, and a high concentration of the non-specific binding control ligand.

-

Competition Binding Wells: Contain the receptor membranes, the radioligand, and varying concentrations of the test compound (JWH-412).

-

-

Incubation:

-

The plate is incubated at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

-

-

Harvesting and Filtration:

-

The incubation is terminated by rapid filtration of the well contents through a 96-well filter plate using a cell harvester. This separates the bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

-

IC₅₀ Determination: The concentration of the test compound (JWH-412) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

Visualizations

Radioligand Displacement Assay Workflow

The following diagram illustrates the key steps involved in a typical radioligand displacement assay used to determine the binding affinity of a test compound.

JWH-412 Binding Affinity Profile

This diagram illustrates the binding selectivity of JWH-412 for the CB1 and CB2 receptors based on their respective Kᵢ values.

JWH-412: A Technical Toxicological Assessment for Drug Development Professionals

An In-depth Guide to the Preclinical Toxicology and Potential Adverse Effects of a Potent Synthetic Cannabinoid

Executive Summary

JWH-412, a potent synthetic cannabinoid, presents a significant toxicological profile of concern for researchers and drug development professionals. As a high-affinity agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), its activity is predominantly linked to the CB1 receptor, mediating its psychoactive and adverse effects. While specific comprehensive toxicological studies on JWH-412 are limited, a substantial body of evidence from structurally related analogues, particularly JWH-018, provides critical insights into its potential for severe adverse effects. This guide synthesizes the available data on JWH-412 and related compounds to provide a technical overview of its toxicology, including its receptor binding affinity, anticipated metabolic pathways, and potential for neurotoxicity and cardiotoxicity. The information herein is intended to inform preclinical safety assessments and guide future research in the development of safer therapeutic agents.

Introduction

JWH-412, chemically known as (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a synthetic cannabinoid belonging to the naphthoylindole family.[1][2] Like other compounds in this class, it was initially synthesized for research purposes to explore the endocannabinoid system. However, its high potency and psychoactive effects have led to its emergence as a compound of abuse. Understanding the toxicological profile of JWH-412 is crucial for forensic and clinical toxicologists, as well as for researchers in the field of drug discovery aiming to develop cannabinoid-based therapeutics with improved safety profiles. This document provides a detailed technical overview of the known toxicological data and potential adverse effects of JWH-412, drawing from research on the compound itself and its close structural analogues.

Data Presentation: Quantitative Toxicological Data

Quantitative data on the toxicology of JWH-412 is sparse. However, its receptor binding affinities have been characterized, providing a quantitative measure of its potency at the primary targets of cannabinoid action.

Table 1: Receptor Binding Affinity of JWH-412

| Receptor | Ki (nM) |

| CB1 | 7.2 |

| CB2 | 3.2 |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Source: Cayman Chemical.[1]

No publicly available data on the LD50 (median lethal dose) or other quantitative measures of acute toxicity for JWH-412 were found.

Experimental Protocols

In Vivo Neurotoxicity Assessment: The "Tetrad" Assay in Mice

The "tetrad" assay is a standard preclinical model used to evaluate the cannabinoid-like activity of a compound in vivo. It assesses four key physiological and behavioral parameters that are characteristic of CB1 receptor agonism.

-

Objective: To determine if a test compound exhibits central cannabinoid activity by measuring its effects on locomotor activity, core body temperature, catalepsy, and analgesia.

-

Animal Model: Male CD-1 or C57BL/6 mice are commonly used.

-

Procedure:

-

Acclimation: Animals are acclimated to the testing room and handling procedures for several days prior to the experiment.

-

Drug Administration: JWH-018 (or the test compound) is typically dissolved in a vehicle (e.g., a mixture of ethanol, Emulphor, and saline) and administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is always included.

-

Parameter Measurement:

-

Locomotor Activity: Spontaneous activity is measured in an open-field arena equipped with photobeams or video tracking software for a set duration (e.g., 30 minutes).

-

Core Body Temperature: Rectal temperature is measured using a digital thermometer at specific time points after drug administration.

-

Catalepsy: The bar test is used to assess catalepsy. The mouse's forepaws are placed on a horizontal bar, and the latency to remove them is recorded.

-

Analgesia: The hot plate test or tail-flick test is used to measure the nociceptive threshold. The latency to a thermal stimulus is recorded.

-

-

Data Analysis: The effects of the test compound on each parameter are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

In Vitro Cardiotoxicity Assessment: Cardiomyocyte Viability Assay

This assay evaluates the direct cytotoxic effects of a compound on heart muscle cells.

-

Objective: To determine the concentration-dependent effects of a test compound on the viability of cardiomyocytes.

-

Cell Model: H9c2 cells, a rat heart-derived myoblast cell line, or primary cardiomyocytes are used.

-

Procedure:

-

Cell Culture: Cells are cultured in a suitable medium and seeded in multi-well plates.

-

Compound Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., JWH-018) for a specified duration (e.g., 24 hours). A vehicle control is included.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay that measures a marker of cell death (e.g., lactate (B86563) dehydrogenase release).

-

Data Analysis: The percentage of viable cells at each concentration is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.

-

Mandatory Visualization

Cannabinoid Receptor Signaling Pathway

The primary mechanism of action for JWH-412 is through the activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical signaling pathway initiated by CB1 receptor activation.

Proposed Metabolic Pathway of JWH-412

Based on the known metabolism of related synthetic cannabinoids and the identification of a key metabolite, the following diagram outlines the proposed metabolic pathway for JWH-412. The primary metabolic routes are expected to involve hydroxylation and subsequent glucuronidation.

Experimental Workflow for In Vivo Toxicity Study

The following diagram illustrates a typical experimental workflow for an in vivo study designed to assess the acute toxicity of a compound like JWH-412.

References

Methodological & Application

JWH-412: Analytical Standards and Reference Materials Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-412 is a synthetic cannabinoid and a potent agonist of the cannabinoid receptors CB1 and CB2. As a member of the JWH series of compounds, it is structurally related to other synthetic cannabinoids and has been identified in illicit herbal mixtures. Accurate and reliable analytical methods are crucial for the identification, quantification, and characterization of JWH-412 in various matrices for forensic, research, and drug development purposes. This document provides detailed application notes and protocols for the analysis of JWH-412 using various analytical techniques.

JWH-412 Reference Material Specifications

High-purity JWH-412 analytical reference standards are essential for the development and validation of analytical methods. The following table summarizes the typical specifications for a JWH-412 reference standard.

| Parameter | Specification |

| Chemical Name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |

| CAS Number | 1364933-59-4 |

| Molecular Formula | C₂₄H₂₂FNO |

| Molecular Weight | 359.4 g/mol |

| Purity | ≥98% |

| Appearance | Crystalline solid |

| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO, and chloroform |

| Storage | -20°C for long-term storage |

Quantitative Data Summary

The following table summarizes key quantitative data for JWH-412, including its binding affinities for the cannabinoid receptors.

| Parameter | Value | Reference |

| CB1 Receptor Binding Affinity (Kᵢ) | 7.2 nM | [1] |

| CB2 Receptor Binding Affinity (Kᵢ) | 3.2 nM | [1] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the identification and quantification of JWH-412. The following is a general protocol based on methods for similar synthetic cannabinoids. For the most accurate analysis, method development and validation are recommended.

4.1.1. Sample Preparation (General)

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Perform a serial dilution to achieve a concentration within the calibrated range of the instrument.

-

For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

4.1.2. GC-MS Instrumental Parameters (General)

| Parameter | Setting |

| GC System | Agilent 7890B GC or equivalent |

| MS System | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-550 m/z |

4.1.3. Expected Results

The mass spectrum of JWH-412 will show a characteristic fragmentation pattern, including the molecular ion peak and major fragment ions that can be used for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the analysis of JWH-412, particularly in complex biological matrices.

4.2.1. Sample Preparation (Urine)

-

To 1 mL of urine, add an internal standard (e.g., JWH-412-d5).

-

Add 0.5 mL of 1 M sodium acetate (B1210297) buffer (pH 5).

-

Add 50 µL of β-glucuronidase and incubate at 60°C for 2 hours to deconjugate metabolites.

-

Perform a liquid-liquid extraction with 3 mL of a hexane/ethyl acetate (9:1, v/v) mixture.

-

Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | Waters ACQUITY UPLC or equivalent |

| MS System | Waters Xevo TQ-S or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |

4.2.3. Multiple Reaction Monitoring (MRM) Transitions

Specific MRM transitions for JWH-412 need to be determined by infusing a standard solution into the mass spectrometer. The protonated molecule [M+H]⁺ will serve as the precursor ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of JWH-412.

4.3.1. Sample Preparation

-

Dissolve 5-10 mg of the JWH-412 reference standard in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

4.3.2. NMR Instrumental Parameters (General)

| Parameter | Setting |

| Spectrometer | Bruker Avance III 500 MHz or equivalent |

| Nuclei | ¹H, ¹³C, ¹⁹F |

| Temperature | 298 K |

| ¹H NMR | 16 scans, relaxation delay of 1 s |

| ¹³C NMR | 1024 scans, relaxation delay of 2 s |

| ¹⁹F NMR | 64 scans, relaxation delay of 1 s |

4.3.3. Expected Spectra

The ¹H, ¹³C, and ¹⁹F NMR spectra will show characteristic chemical shifts and coupling constants corresponding to the molecular structure of JWH-412, confirming its identity and purity.

Visualizations

Experimental Workflow for LC-MS/MS Analysis of JWH-412

Caption: Workflow for the analysis of JWH-412 in urine by LC-MS/MS.

Canonical Cannabinoid Receptor Signaling Pathway

JWH-412 acts as an agonist at cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs). The following diagram illustrates the generally accepted signaling pathway for cannabinoid receptor agonists. Specific signaling studies for JWH-412 are not currently available in the public domain.

Caption: Canonical signaling pathway of cannabinoid receptor agonists.

References

Application Note: Quantification of JWH-412 in Seized Materials by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of JWH-412, a potent synthetic cannabinoid, in seized materials such as herbal incense. The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring high sensitivity and specificity. This method is crucial for forensic laboratories, researchers studying new psychoactive substances (NPS), and professionals involved in drug development and control.

Introduction

JWH-412, chemically known as (4-fluoronaphthalen-1-yl)(1-pentylindol-3-yl)methanone, is a synthetic cannabinoid of the naphthoylindole class.[1] Like other JWH compounds, it acts as a potent agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC). The illicit use of synthetic cannabinoids in herbal smoking mixtures, often marketed as "Spice" or "K2," poses a significant public health risk. Therefore, accurate and validated analytical methods for their detection and quantification are essential for law enforcement and public safety. GC-MS is a widely used technique in forensic toxicology due to its high resolving power and sensitivity, making it an ideal choice for the analysis of synthetic cannabinoids in complex matrices.[2]

Experimental Protocol

Sample Preparation (Herbal Material)

A simple and efficient solvent extraction method is employed for the isolation of JWH-412 from herbal matrices.

Reagents and Materials:

-

Methanol (B129727) (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

GC vials with inserts

Procedure:

-

Homogenize the seized herbal material to ensure a representative sample.

-

Weigh 100 mg of the homogenized sample into a centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the mixture for 5 minutes to facilitate the extraction of JWH-412.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean GC vial.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions